Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate
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Overview
Description
Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate is an organic compound with a complex structure that includes a chlorophenyl group and a butanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dimethyl isosorbide: A bio-based green solvent used as a replacement for conventional dipolar solvents.
Cyrene™ (dihydrolevoglucosenone): An aprotic dipolar solvent derived from waste biomass.
Uniqueness
Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate is unique due to its specific structural features, such as the chlorophenyl group and the butanedioate ester. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
916263-99-5 |
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Molecular Formula |
C13H15ClO4 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate |
InChI |
InChI=1S/C13H15ClO4/c1-17-12(15)8-10(13(16)18-2)6-9-4-3-5-11(14)7-9/h3-5,7,10H,6,8H2,1-2H3/t10-/m1/s1 |
InChI Key |
FOPWBWNNZSUCBY-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](CC1=CC(=CC=C1)Cl)C(=O)OC |
Canonical SMILES |
COC(=O)CC(CC1=CC(=CC=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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